molecular formula C8H14O B1365124 2,2-Dimethylhex-5-enal CAS No. 52278-99-6

2,2-Dimethylhex-5-enal

Cat. No. B1365124
CAS RN: 52278-99-6
M. Wt: 126.2 g/mol
InChI Key: KGRGYLRBOKDMAX-UHFFFAOYSA-N
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Description

“2,2-Dimethylhex-5-enal” is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.20 . This compound is used in scientific research and has a wide range of applications, including fragrance synthesis and pharmaceutical development.


Molecular Structure Analysis

The molecular structure of “2,2-Dimethylhex-5-enal” consists of eight carbon atoms, fourteen hydrogen atoms, and one oxygen atom . The structure also includes an aldehyde functional group .

Scientific Research Applications

Photochemical Reactions

2,2-Dimethylhex-5-enal has been studied in photochemical reactions. Pratt (1973) investigated its irradiation, resulting in decarbonylation and formation of other compounds, highlighting its reactivity under light exposure (Pratt, 1973).

Reaction Mechanisms

Bates and Ramaswamy (1985) explored a formal [1,3] sigmatropic shift involving 2,2-dimethylhex-5-enal derivatives, revealing insights into the reaction mechanisms and kinetics of these compounds (Bates & Ramaswamy, 1985).

Molecular Structure and Bonding

Vakili et al. (2012) conducted a detailed study on the conformation, molecular structure, and intramolecular hydrogen bonding of a compound closely related to 2,2-Dimethylhex-5-enal. This research contributes to understanding the structural and bonding characteristics of such compounds (Vakili et al., 2012).

Synthetic Chemistry Applications

Padwa et al. (2003) described the use of 2-phenylhex-5-enal, a compound structurally related to 2,2-Dimethylhex-5-enal, in the synthesis of complex organic molecules. This demonstrates its potential in synthetic chemistry (Padwa et al., 2003).

Cyclization Reactions

Beckwith et al. (1983) investigated the cyclization reactions of methyl-substituted hex-5-enyl radicals, including 2,2-dimethylhex-5-enal, providing insights into the behavior of these compounds in cyclization processes (Beckwith et al., 1983).

Combustion Chemistry

Sarathy et al. (2014) conducted a comprehensive combustion chemistry study of 2,5-dimethylhexane, a compound related to 2,2-Dimethylhex-5-enal. This research is relevant for understanding the combustion characteristics of similar branched hydrocarbons (Sarathy et al., 2014).

properties

IUPAC Name

2,2-dimethylhex-5-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-5-6-8(2,3)7-9/h4,7H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRGYLRBOKDMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438100
Record name 5-Hexenal, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylhex-5-enal

CAS RN

52278-99-6
Record name 5-Hexenal, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Michrowska, B List - Nature chemistry, 2009 - nature.com
Cascade reactions enable the rapid build-up of molecular complexity from relatively simple starting materials. Both rapid construction and the ability to prepare related structures are …
Number of citations: 90 www.nature.com
HX Zou, Y Li, XH Yang, J **ang… - The Journal of Organic …, 2018 - ACS Publications
A new metal-free oxidative decarbonylative [3+2] annulation of terminal alkynes with tertiary alkyl aldehydes is presented, which features broad substrate scope and excellent selectivity. …
Number of citations: 17 pubs.acs.org
Y Feng - 2013 - utswmed-ir.tdl.org
This manuscript consists of six chapters. The first four chapters involve the psymberin/irciniastatin A project. Psymberin was isolated from a psammoncinal sponge possessing an …
Number of citations: 0 utswmed-ir.tdl.org
N Sakai, T Fukushima, S Minakata, I Ryu… - Chemical …, 1999 - pubs.rsc.org
The photochemical generation of silacarbonyl ylides from a silylene and carbonyl compounds and their inter- or intra-molecular 1,3-dipolar cycloaddition with olefins leading to silicon …
Number of citations: 7 pubs.rsc.org

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